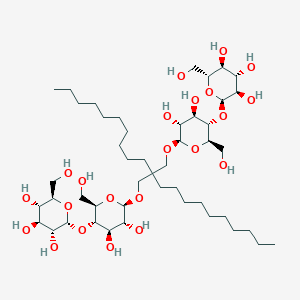
ラウリルマルトースネオペンチルグリコール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ラウリルマルトースネオペンチルグリコールは、膜タンパク質生化学の分野で注目を集めている界面活性剤です。 これらのタンパク質の構造と機能に関する研究のための貴重なツールとなる、膜タンパク質を効率的に可溶化して安定化できることが知られています .
科学的研究の応用
Lauryl maltose neopentyl glycol has a wide range of scientific research applications. In chemistry, it is used for the solubilization and stabilization of membrane proteins, facilitating their structural and functional studies. In biology, it is employed in the extraction and purification of membrane proteins, which are crucial for understanding cellular processes and signaling pathways. In medicine, lauryl maltose neopentyl glycol is used in the development of pharmaceuticals targeting membrane proteins, which are implicated in various diseases including cancers and neurodegenerative disorders. In industry, it is used in the formulation of detergents and cleaning agents due to its excellent solubilizing properties .
作用機序
ラウリルマルトースネオペンチルグリコールの作用機序には、膜タンパク質の疎水性領域と相互作用して、それらを水溶液中で可溶化できることが含まれます。この相互作用は、ラウリルマルトースネオペンチルグリコールの疎水性鎖によって促進され、膜の脂質二重層に挿入されて膜構造を破壊し、膜タンパク質の抽出を可能にします。 ラウリルマルトースネオペンチルグリコールの親水性マルトシド基は、可溶化されたタンパク質を溶液中で安定化し、凝集や変性を防ぎます .
類似化合物の比較
ラウリルマルトースネオペンチルグリコールは、オクチルグルコシドネオペンチルグリコールやグリコジオスゲニンなどの他の界面活性剤と比較されることがよくあります。これらの界面活性剤はすべて膜タンパク質の可溶化に使用されますが、ラウリルマルトースネオペンチルグリコールは、可溶化されたタンパク質に高い安定性を提供する能力においてユニークであり、構造研究に特に役立ちます。 類似化合物には、オクチルグルコシドネオペンチルグリコールやグリコジオスゲニンなどがあり、疎水性と親水性領域がありますが、化学構造と可溶化特性が異なります .
生化学分析
Biochemical Properties
Lauryl Maltose Neopentyl Glycol plays a significant role in biochemical reactions, particularly in the solubilization and stabilization of membrane proteins . It interacts with various biomolecules, including enzymes and proteins, to enhance their stability . For instance, it has been shown to improve the stability of various membrane proteins, including G protein-coupled receptors and respiratory complexes .
Cellular Effects
The effects of Lauryl Maltose Neopentyl Glycol on cells and cellular processes are primarily related to its ability to solubilize and stabilize membrane proteins . By extracting integral membrane proteins from membranes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Lauryl Maltose Neopentyl Glycol involves its interaction with biomolecules and its impact on their stability . It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Lauryl Maltose Neopentyl Glycol has been shown to maintain the stability of various membrane proteins, including G protein-coupled receptors and respiratory complexes . It has also been found to be more effective than other detergents at preserving protein integrity in the long term .
Metabolic Pathways
The specific metabolic pathways that Lauryl Maltose Neopentyl Glycol is involved in are not well-defined. It is known to play a role in the solubilization and stabilization of membrane proteins, suggesting that it may interact with enzymes or cofactors involved in these processes .
Transport and Distribution
Lauryl Maltose Neopentyl Glycol is known to solubilize and stabilize membrane proteins, suggesting that it may be transported and distributed within cells and tissues in association with these proteins . The specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not well-defined.
Subcellular Localization
The subcellular localization of Lauryl Maltose Neopentyl Glycol is not well-defined. Given its role in solubilizing and stabilizing membrane proteins, it is likely to be found in association with these proteins within the cell .
準備方法
ラウリルマルトースネオペンチルグリコールは、ラウリルマルトースとネオペンチルグリコールのカップリングを含む一連の化学反応によって合成されます。合成経路には通常、官能基の選択的反応を保証するための保護基の使用が含まれます。 合成収率は一般的に70%〜80%の範囲であり、合成プロトコルの高い効率を示しています . ラウリルマルトースネオペンチルグリコールの工業生産方法は、同様の反応条件を用いた大規模合成を含み、最終生成物の高純度と収率を確保するために、反応パラメータを慎重に制御します .
化学反応解析
ラウリルマルトースネオペンチルグリコールは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の求核剤などがあります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ラウリルマルトースネオペンチルグリコールの酸化は、対応するアルデヒドまたはカルボン酸の形成につながる可能性があります .
科学研究への応用
ラウリルマルトースネオペンチルグリコールは、広範な科学研究に応用されています。化学では、膜タンパク質の可溶化と安定化に使用され、構造と機能に関する研究が容易になります。生物学では、細胞プロセスとシグナル伝達経路の理解に不可欠な膜タンパク質の抽出と精製に使用されます。医学では、ラウリルマルトースネオペンチルグリコールは、癌や神経変性疾患など、さまざまな疾患に関与している膜タンパク質を標的とする医薬品の開発に使用されます。 産業では、優れた可溶化特性により、洗剤や洗浄剤の配合に使用されています .
化学反応の分析
Lauryl maltose neopentyl glycol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lauryl maltose neopentyl glycol can lead to the formation of corresponding aldehydes or carboxylic acids .
類似化合物との比較
Lauryl maltose neopentyl glycol is often compared with other detergents such as octyl glucoside neopentyl glycol and glyco-diosgenin. While all these detergents are used for membrane protein solubilization, lauryl maltose neopentyl glycol is unique in its ability to provide high stability to solubilized proteins, making it particularly useful for structural studies. Similar compounds include octyl glucoside neopentyl glycol and glyco-diosgenin, which also have hydrophobic and hydrophilic regions but differ in their chemical structures and solubilizing properties .
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-decyl-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H88O22/c1-3-5-7-9-11-13-15-17-19-47(20-18-16-14-12-10-8-6-4-2,25-62-43-39(60)35(56)41(29(23-50)66-43)68-45-37(58)33(54)31(52)27(21-48)64-45)26-63-44-40(61)36(57)42(30(24-51)67-44)69-46-38(59)34(55)32(53)28(22-49)65-46/h27-46,48-61H,3-26H2,1-2H3/t27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADJBYLAYPCCOO-VWHTXWAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(CCCCCCCCCC)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H88O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1005.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[4-(2-chloroethyl)phenyl]ethanone](/img/structure/B591136.png)
